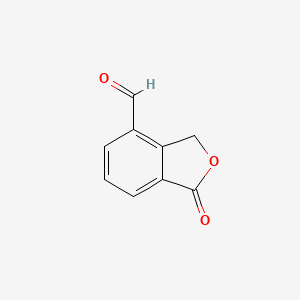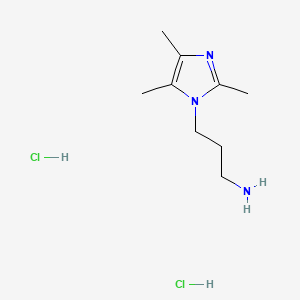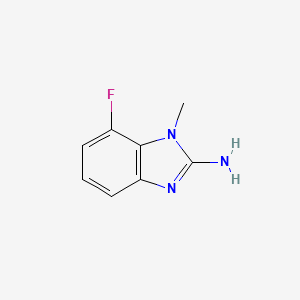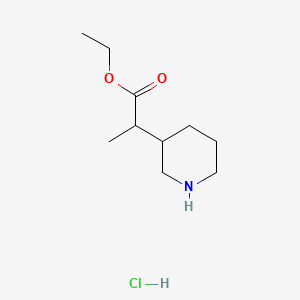
L-Phenylalanine-4-sulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine-4-sulfonyl fluoride hydrochloride, also known as (S)-2-amino-3-(4-(fluorosulfonyl)phenyl)propanoic acid hydrochloride, is a chemical compound with the molecular formula C9H11ClFNO4S and a molecular weight of 283.7 g/mol . This compound is a derivative of L-phenylalanine, an essential amino acid, and contains a sulfonyl fluoride group, which is known for its reactivity and utility in various chemical and biological applications.
Preparation Methods
The synthesis of L-Phenylalanine-4-sulfonyl fluoride hydrochloride typically involves the introduction of a sulfonyl fluoride group to the phenylalanine molecule. One common method is the direct fluorosulfonylation of L-phenylalanine using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward route to the desired product . Industrial production methods may involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF to achieve the fluorosulfonylation .
Chemical Reactions Analysis
L-Phenylalanine-4-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases (e.g., sodium hydroxide) for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Phenylalanine-4-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Phenylalanine-4-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues (e.g., serine, threonine) in the active site of enzymes, leading to irreversible inhibition . This mechanism is particularly relevant in the inhibition of serine proteases, where the compound forms a covalent bond with the active site serine residue, blocking the enzyme’s activity .
Comparison with Similar Compounds
L-Phenylalanine-4-sulfonyl fluoride hydrochloride can be compared with other sulfonyl fluoride-containing compounds, such as:
4-(2-Aminoethyl)-benzenesulfonyl fluoride: Another serine protease inhibitor with a similar mechanism of action.
Sulfonyl Chlorides: These compounds are similar in structure but contain a sulfonyl chloride group instead of a sulfonyl fluoride group.
The uniqueness of this compound lies in its specific structure, which combines the properties of L-phenylalanine with the reactivity of the sulfonyl fluoride group, making it a valuable tool in both chemical and biological research.
Properties
CAS No. |
1184173-04-3 |
|---|---|
Molecular Formula |
C9H11ClFNO4S |
Molecular Weight |
283.70 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-fluorosulfonylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO4S.ClH/c10-16(14,15)7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
XLHBKVQKRDVYRG-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


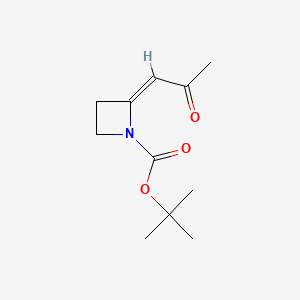
![Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13457284.png)
![(4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester](/img/structure/B13457287.png)
![2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride](/img/structure/B13457288.png)
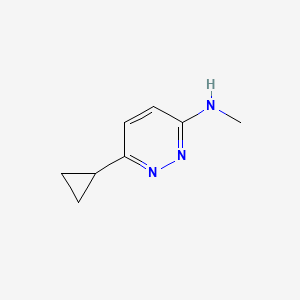
![3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride](/img/structure/B13457299.png)

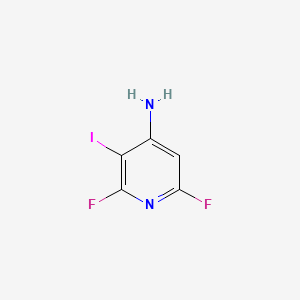

![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
